molecular formula C13H23F2N B12073140 N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine

N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine

Katalognummer: B12073140
Molekulargewicht: 231.32 g/mol
InChI-Schlüssel: SZQAACCXAYFMRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine: is a chemical compound with the molecular formula C13H23F2N It is characterized by the presence of two fluorine atoms attached to a cyclohexyl ring, which is further connected to a cyclohexanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and difluoromethylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanamine: Lacks the fluorine atoms, resulting in different chemical properties.

    N-Methylcyclohexanamine: Similar structure but without the difluorocyclohexyl group.

    4,4-Difluorocyclohexanamine: Contains the difluorocyclohexyl group but lacks the N-methyl group.

Uniqueness

N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine is unique due to the presence of both the difluorocyclohexyl and cyclohexanamine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H23F2N

Molekulargewicht

231.32 g/mol

IUPAC-Name

N-[(4,4-difluorocyclohexyl)methyl]cyclohexanamine

InChI

InChI=1S/C13H23F2N/c14-13(15)8-6-11(7-9-13)10-16-12-4-2-1-3-5-12/h11-12,16H,1-10H2

InChI-Schlüssel

SZQAACCXAYFMRG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NCC2CCC(CC2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.